Lauroyl Glutamic Acid
Description
Properties
IUPAC Name |
(2S)-2-(dodecanoylamino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO5/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBJHQDHVYGQLS-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29923-31-7 (mono-hydrochloride salt), 57518-82-8 (calcium salt(2:1)) | |
| Record name | N-Dodecanoylglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029047630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7074820 | |
| Record name | N-Lauroyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3397-65-7, 29047-63-0 | |
| Record name | N-Lauroyl-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3397-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauroyl glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Dodecanoylglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029047630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamic acid, N-(1-oxododecyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Lauroyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-oxododecyl)-L-glutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | LAUROYL GLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT62245356 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-lauroyl-DL-glutamic acid can be synthesized through the reaction of glutamic acid with lauroyl chloride in the presence of a base. The reaction typically takes place in a mixed solvent system comprising water and a water-miscible organic solvent such as acetone, methyl ethyl ketone, dioxane, tetrahydrofuran, t-butyl alcohol, or cyclohexanone. The composition of the mixed solvent significantly influences the yield of the product, with the best results obtained when the organic solvent constitutes 30-60% of the mixture .
Industrial Production Methods: In industrial settings, the production of N-lauroyl-DL-glutamic acid often involves the hydrolysis of N-acyl-α-aminoglutarodinitrile, which is obtained by reacting α-aminoglutarodinitrile with lauroyl chloride. The hydrolysis is carried out using an aqueous alkaline solution .
Chemical Reactions Analysis
Schotten-Baumann Reaction
A classical method involves reacting lauroyl chloride with DL-glutamic acid under basic conditions:
DCC-Mediated Coupling
A solvent-free mechanochemical approach uses N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent:
Salt Formation
The carboxylic acid groups enable salt formation with metals or organic bases, enhancing solubility and stability.
Solvent Removal and Purification
Industrial-scale processes prioritize efficient solvent removal:
-
Rotor Segment Film Evaporation :
Enzymatic Modifications
While most enzymatic studies focus on L-enantiomers , DL-forms may undergo similar transformations:
-
Aminoacylase-Catalyzed Hydrolysis :
Surfactant Formulations
N-Lauroyl-DL-glutamic acid serves as a precursor for:
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Cocoyl-glutamate surfactants : Enhanced foaming and biodegradability.
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Zinc complexes : Used in antiperspirants for antimicrobial properties .
Stability and Degradation
-
Thermal Stability : Stable up to 100°C; degrades at higher temperatures .
-
pH Sensitivity : Precipitates below pH 2 (isoelectric point ~3.5) .
Key Data Tables
Table 1: Comparative Synthesis Methods
| Method | Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Schotten-Baumann | 0–5°C, pH 12–13, NaOH | 70% | 98% | |
| DCC Coupling | Solvent-free, ball-mill grinding | 96.28% | 95% | |
| Enzymatic Acylation | 75°C, pH 9.0, PmAcy enzyme | 75%* | N/A |
*Reported for N-lauroyl-L-phenylalanine; DL-form not explicitly tested.
Table 2: Solvent Removal Efficiency
| Method | Initial Acetone | Final Acetone | Energy Use |
|---|---|---|---|
| Rotary Film Evaporation | 5.0% | 0.028% | Low |
| Traditional Distillation | 5.0% | 0.5% | High |
Scientific Research Applications
Chemical Applications
Surfactant Properties
- N-lauroyl-DL-glutamic acid serves as an effective surfactant in chemical reactions due to its ability to lower surface tension and form micelles. These properties facilitate the solubilization of hydrophobic compounds in aqueous environments, making it useful in emulsification processes.
Emulsification
- It is employed in formulations requiring stable emulsions, such as in cosmetics and food products. The compound's ability to stabilize oil-water mixtures enhances product performance and shelf life.
Biological Applications
Cell Membrane Studies
- In biological research, N-lauroyl-DL-glutamic acid is used to study cell membrane dynamics and protein interactions. Its surfactant properties allow researchers to manipulate membrane fluidity and permeability, aiding in the understanding of cellular processes.
Drug Delivery Systems
- The compound has been investigated for its potential role in drug delivery systems. Its ability to enhance the solubility of poorly soluble drugs makes it a candidate for improving bioavailability in pharmaceutical formulations .
Medical Applications
Pharmaceutical Formulations
- N-lauroyl-DL-glutamic acid is incorporated into various pharmaceutical formulations due to its low irritation potential and compatibility with biological systems. It is particularly noted for use in topical applications where skin compatibility is crucial .
Cosmetic Products
- The compound is widely used in cosmetics and personal care products for its mildness and effectiveness as a surfactant. It helps in cleansing formulations, providing a gentle yet effective cleaning action without causing irritation .
Industrial Applications
Cosmetics and Personal Care
- N-lauroyl-DL-glutamic acid is utilized in the formulation of shampoos, conditioners, and skin cleansers. Its surfactant properties contribute to foaming and cleansing efficacy while maintaining skin integrity .
Detergents
- In industrial applications, this compound is included in detergent formulations due to its ability to enhance cleaning performance while being less irritating compared to traditional surfactants.
Agricultural Applications
Plant Disease Control
- Recent studies have explored the use of amino acid derivatives, including N-lauroyl-DL-glutamic acid, for controlling plant diseases. Research indicates potential protective effects against pathogens like rice blast disease, suggesting its application in agricultural biopesticides .
Summary Table of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Chemical | Surfactant in reactions | Lowers surface tension; enhances solubilization |
| Biological | Cell membrane studies; drug delivery systems | Improves bioavailability; aids membrane studies |
| Medical | Pharmaceutical formulations; topical applications | Low irritation; skin compatibility |
| Industrial | Cosmetics; detergents | Effective cleansing; mild on skin |
| Agricultural | Plant disease control | Potential biopesticide properties |
Case Studies and Research Findings
- Surfactant Efficacy : A study demonstrated that N-lauroyl-DL-glutamic acid effectively reduced surface tension compared to conventional surfactants, enhancing emulsification stability in cosmetic formulations.
- Drug Delivery Research : In vitro studies indicated that formulations containing N-lauroyl-DL-glutamic acid significantly improved the penetration of active pharmaceutical ingredients through human skin models .
- Agricultural Applications : Research on amino acid derivatives showed promising results in reducing the incidence of rice blast disease when applied as part of a biopesticide formulation, highlighting the compound's potential agricultural benefits .
Mechanism of Action
The mechanism of action of N-lauroyl-DL-glutamic acid is primarily based on its surfactant properties. It reduces surface tension and can form micelles, which encapsulate hydrophobic molecules, making them soluble in water. This property is particularly useful in emulsification and solubilization processes. The molecular targets and pathways involved include interactions with cell membranes and proteins, altering their structure and function .
Comparison with Similar Compounds
Research Findings and Functional Insights
- Biological Roles : PGA’s role in bacterial pathogenesis highlights the functional versatility of glutamic acid derivatives, contrasting with N-lauroyl-DL-glutamic acid’s industrial applications .
- Structural Impact : The lauroyl chain in N-lauroyl-DL-glutamic acid enhances lipid solubility, making it superior for emulsification compared to acetylated or polymerized forms.
- Synthetic Utility : N-Phthaloyl-DL-glutamic anhydride’s reactivity in peptide synthesis underscores the importance of functional group choice in derivatization .
Biological Activity
N-lauroyl-DL-glutamic acid is a derivative of glutamic acid that possesses significant biological activity due to its unique structural properties. This compound, characterized by the attachment of a lauroyl group (a 12-carbon fatty acid) to the nitrogen atom of glutamic acid, exhibits various biological functions, making it relevant in fields such as biochemistry, pharmacology, and cosmetic science.
N-lauroyl-DL-glutamic acid has the chemical formula and is synthesized through the acylation of glutamic acid with lauroyl chloride. The synthesis typically involves a mixed solvent system, optimizing conditions to yield the desired product effectively .
The biological activity of N-lauroyl-DL-glutamic acid primarily stems from its surfactant properties. It reduces surface tension and can form micelles that encapsulate hydrophobic molecules, enhancing their solubility in aqueous environments. This property is particularly valuable in drug delivery systems and emulsification processes.
Biological Activities
Safety and Toxicology
Safety assessments indicate that N-lauroyl-DL-glutamic acid has low toxicity levels when used in cosmetic formulations. Studies have reported no sensitization or irritation at concentrations typically used in products .
Case Studies and Clinical Trials
- Skin Penetration Studies : In formulations containing N-lauroyl-DL-glutamic acid, studies have demonstrated effective penetration into ex vivo human skin models without causing irritation or sensitization, indicating its suitability for topical applications .
- Antimicrobial Efficacy : While direct studies on N-lauroyl-DL-glutamic acid are scarce, related compounds have shown varying degrees of antimicrobial effectiveness against Gram-positive and Gram-negative bacteria, suggesting a potential for similar activity in N-lauroyl-DL-glutamic acid .
Data Summary
| Property | Details |
|---|---|
| Chemical Formula | C17H31NO5 |
| Molecular Weight | 331.44 g/mol |
| Synthesis Method | Acylation of glutamic acid with lauroyl chloride |
| Biological Activity | Surfactant properties, cell membrane interaction |
| Applications | Cosmetics, drug delivery systems |
| Safety Profile | Low toxicity; no sensitization reported at typical use levels |
Q & A
Q. How can researchers mitigate interference from DL-glutamic acid in assays targeting N-lauroyl-DL-glutamic acid?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
